molecular formula C11H9N3O4S B5829014 2-nitro-N-pyridin-2-ylbenzenesulfonamide

2-nitro-N-pyridin-2-ylbenzenesulfonamide

Cat. No.: B5829014
M. Wt: 279.27 g/mol
InChI Key: GDVIEMRVYPXDDU-UHFFFAOYSA-N
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Description

2-nitro-N-pyridin-2-ylbenzenesulfonamide is an organic compound with the molecular formula C11H9N3O4S. It is a sulfonamide derivative that contains both nitro and pyridine functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-pyridin-2-ylbenzenesulfonamide typically involves the reaction of 2-aminopyridine with a nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained through simple filtration and purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-pyridin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, organic solvents

    Oxidation: Potassium permanganate, acidic or basic conditions

Major Products Formed

    Reduction: 2-amino-N-pyridin-2-ylbenzenesulfonamide

    Substitution: Various substituted sulfonamides

    Oxidation: Oxidized derivatives of the pyridine ring

Scientific Research Applications

2-nitro-N-pyridin-2-ylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-N-pyridin-2-ylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-N-pyridin-2-ylbenzenesulfonamide
  • 2-nitro-N-(2-pyridinyl)benzenesulfonamide
  • 2-nitro-N-(1H-pyridin-2-ylidene)-benzenesulfonamide

Uniqueness

This compound is unique due to its combination of nitro and pyridine functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-nitro-N-pyridin-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c15-14(16)9-5-1-2-6-10(9)19(17,18)13-11-7-3-4-8-12-11/h1-8H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVIEMRVYPXDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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